![molecular formula C16H20N2O4 B1253933 Tomaymycin](/img/structure/B1253933.png)
Tomaymycin
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Overview
Description
Tomaymycin is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine which is substituted at positions 2,5,7,8 and 11R by ethylidene, oxo, methoxy, hydroxy and methoxy groups, respectively. It is a natural product of Streptomyces achromogenes that binds covalently with guanine in the minor groove of DNA. It is an antitumoral compound which is active in ovarian, plasmacytoma, and leukemia cancer cell lines at nanomolar concentrations. It has a role as an antibacterial agent, an antineoplastic agent, an alkylating agent and a bacterial metabolite. It is a pyrrolobenzodiazepine, a member of phenols, an aromatic ether and an olefinic compound.
Scientific Research Applications
DNA Interaction and Binding Modes
Tomaymycin, a pyrrolo[1,4]benzodiazepine antitumor antibiotic, shows significant interaction with DNA. It binds covalently through the N-2 of guanine and lies within the minor groove of DNA. Distinct species of tomaymycin bound to DNA have been identified, with variations in their binding modes and orientations in the minor groove. These findings are crucial in understanding the interaction mechanisms of tomaymycin with DNA, which is significant for its antitumor properties (Barkley et al., 1986); (Boyd et al., 1990).
Structural and Chemical Properties
The structural and chemical properties of tomaymycin have been extensively studied. Its crystalline form and molecular formula have been identified, contributing to a deeper understanding of its chemical nature and potential applications in antitumor therapy (Arima et al., 1972).
Biosynthetic Pathway
The biosynthetic gene cluster for tomaymycin has been identified and sequenced, revealing a novel biosynthetic pathway for the anthranilate moiety of pyrrolobenzodiazepines (PBDs). This discovery is significant for understanding the natural production of tomaymycin and for potential synthetic applications (Li et al., 2009).
Fluorescence and Molecular Modeling Studies
Tomaymycin's interaction with DNA has been further explored through fluorescence and molecular modeling studies. These studies provide insights into the shielding of tomaymycin's aromatic ring from solvent when bound to DNA and the displacement of water molecules from the DNA minor groove upon binding (Barkley et al., 1991).
Mode of Action
Studies on tomaymycin's mode of action indicate its role in inhibiting nucleic acid biosynthesis. Its interaction with DNA forms a complex that prevents DNA from serving as a template in biosynthesis, which is crucial for understanding its antitumor and antibacterial effects (Nishioka et al., 1972).
DNA Sequence Specificity
Research has also focused on the DNA sequence specificity of tomaymycin. It exhibits selectivity for specific DNA sequences, important for understanding its interaction mechanisms and potential therapeutic applications (Hertzberg et al., 1986).
properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
(6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4-/t12-,15+/m0/s1 |
InChI Key |
UQVNRKBFAXNOGA-OHLDGCSVSA-N |
Isomeric SMILES |
C/C=C\1/C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
Canonical SMILES |
CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
synonyms |
tomaymycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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